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Compound of Interest

Compound Name:
2-(3,4-Difluorophenoxy)-4-

methylaniline

CAS No.: 946729-19-7

Cat. No.: B3172568

Get Quote

Part 1: Chemical Identity & Core Properties
This compound is a bi-aryl ether featuring an aniline core substituted with a methyl group and a

difluorophenoxy moiety. Its specific substitution pattern (2-phenoxy, 4-methyl) distinguishes it

from common isomers used in other pharmaceutical series.
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Property Specification

Chemical Name 2-(3,4-Difluorophenoxy)-4-methylaniline

Common Synonyms
2-(3,4-Difluorophenoxy)-4-methylbenzenamine;

4-Methyl-2-(3,4-difluorophenoxy)aniline

CAS Registry Number
Not Widely Indexed (Refer to Vendor IDs: SCBT

sc-396656; Huateng 2035871)

Molecular Formula

Molecular Weight 235.23 g/mol

SMILES Cc1ccc(N)c(Oc2ccc(F)c(F)c2)c1

Physical State Solid (typically off-white to pale brown powder)

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Insoluble in Water

Structural Significance
The 3,4-difluorophenoxy group is a critical pharmacophore in medicinal chemistry. The fluorine

atoms increase metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity,

improving membrane permeability. The 2-position ether linkage forces a non-planar

conformation, often essential for fitting into the hydrophobic pockets of kinase enzymes (e.g., c-

Met, VEGFR).

Part 2: Synthesis & Manufacturing Protocol
The synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline is typically achieved via a two-step

sequence: Nucleophilic Aromatic Substitution (

) followed by Nitro Reduction.

Reaction Pathway (Graphviz Diagram)
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Figure 1: Two-step synthesis via SNAr coupling and catalytic hydrogenation.

2-Chloro-4-methyl-1-nitrobenzene
(CAS 3964-56-5)

Intermediate:
2-(3,4-Difluorophenoxy)-4-methyl-1-nitrobenzene

K2CO3, DMF
100°C, 4-6h

3,4-Difluorophenol
(CAS 2713-33-9)

Product:
2-(3,4-Difluorophenoxy)-4-methylaniline

H2, Pd/C
MeOH, RT

Click to download full resolution via product page

Figure 1: Two-step synthesis via SNAr coupling and catalytic hydrogenation.

Detailed Experimental Protocol
Step 1: Ether Formation (

)
This step couples the phenol to the nitrobenzene ring. The nitro group acts as an electron-

withdrawing group (EWG) to activate the ortho-chlorine for displacement.

Reagents:

2-Chloro-4-methyl-1-nitrobenzene (1.0 equiv)

3,4-Difluorophenol (1.1 equiv)[1][2]

Potassium Carbonate (

) (2.0 equiv)

Solvent: DMF or DMSO (anhydrous)

Procedure:

Charge a reaction vessel with 3,4-difluorophenol and

in DMF. Stir at room temperature for 30 minutes to form the phenoxide anion.
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Add 2-Chloro-4-methyl-1-nitrobenzene slowly.

Heat the mixture to 100–110°C and monitor by TLC/HPLC. Reaction is typically complete

in 4–6 hours.

Workup: Cool to RT, pour into ice water. The nitro-intermediate usually precipitates as a

solid. Filter, wash with water, and dry.

Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the aryl halide

to a phenol byproduct.

Step 2: Nitro Reduction
The nitro group is reduced to the primary amine (

) to yield the final aniline.

Reagents:

Nitro-intermediate (from Step 1)

Hydrogen gas (

) or Ammonium Formate

Catalyst: 10% Pd/C (5-10 wt%)

Solvent: Methanol or Ethanol

Procedure:

Dissolve the nitro-intermediate in methanol.

Add the Pd/C catalyst under an inert atmosphere (

).

Introduce

(balloon or mild pressure, 1-3 atm).
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Stir vigorously at RT for 2–4 hours.

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under

reduced pressure.

Purification: Recrystallize from Ethanol/Water or purify via column chromatography

(Hexane/EtOAc) if necessary.

Part 3: Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following

analytical parameters.

Technique Expected Signals / Criteria

1H NMR (DMSO-d6)

2.15 (s, 3H,

);

4.80 (br s, 2H,

);

6.5–7.5 (m, 6H, Aromatic protons). Note: The

protons ortho to the ether linkage will show

distinct splitting due to F-coupling.

19F NMR

Two distinct multiplets in the range of

-130 to -150 ppm (corresponding to the 3,4-

difluoro pattern).

HPLC Purity >98% (Area %) at 254 nm.

Mass Spectrometry
ESI+:

.

Self-Validating Logic
NMR Check: If the integral for the
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peak (approx 4.8 ppm) is missing or integrates to <2, reduction is incomplete.

Fluorine Splitting: The presence of complex multiplets in 19F NMR confirms the integrity of

the 3,4-difluorophenyl ring; loss of F signals suggests defluorination (rare under these

conditions but possible with aggressive reduction).

Part 4: Applications in Drug Development
This aniline serves as a "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in

the synthesis of Type II Kinase Inhibitors.

Urea Formation: The primary amine reacts with isocyanates or carbamates to form diaryl

ureas (common in VEGFR/PDGFR inhibitors like Sorafenib analogs).

Amide Coupling: Reacts with carboxylic acids to link to heterocycles (quinolines,

pyrimidines).

Rationale: The 3,4-difluoro substitution mimics the electronic properties of other successful

kinase inhibitors, improving potency by optimizing halogen bond interactions within the ATP-

binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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